molecular formula C10H10BrFO3 B13075666 Ethyl 4-bromo-2-fluoro-6-methoxybenzoate

Ethyl 4-bromo-2-fluoro-6-methoxybenzoate

Cat. No.: B13075666
M. Wt: 277.09 g/mol
InChI Key: WKEYQAFEFZNDMF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluoro-6-methoxybenzoate (CAS: 1423700-59-7) is a halogenated aromatic ester with a molecular formula of C₁₀H₁₀BrFO₃ and a molar mass of 285.09 g/mol. Its structure features a benzoate backbone substituted with bromine (Br) at the 4-position, fluorine (F) at the 2-position, and a methoxy group (OCH₃) at the 6-position, esterified with an ethyl group. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and functional materials due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions .

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

ethyl 4-bromo-2-fluoro-6-methoxybenzoate

InChI

InChI=1S/C10H10BrFO3/c1-3-15-10(13)9-7(12)4-6(11)5-8(9)14-2/h4-5H,3H2,1-2H3

InChI Key

WKEYQAFEFZNDMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)Br)OC

Origin of Product

United States

Preparation Methods

  • Synthetic routes for ethyl 4-bromo-2-fluoro-6-methoxybenzoate involve the reaction of appropriate starting materials. Unfortunately, specific synthetic methods are not readily available in the literature.
  • Industrial production methods may vary depending on the manufacturer, but they likely involve esterification or other functional group transformations.
  • Chemical Reactions Analysis

    • Ethyl 4-bromo-2-fluoro-6-methoxybenzoate can undergo various reactions:

        Substitution reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, hydroxide ions) to form different derivatives.

        Reduction reactions: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.

        Oxidation reactions: Oxidation of the methyl group can lead to carboxylic acid formation.

    • Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
  • Scientific Research Applications

      Chemistry: Ethyl 4-bromo-2-fluoro-6-methoxybenzoate serves as a versatile building block for the synthesis of other compounds.

      Biology and Medicine: Its derivatives may have biological activity, such as antimicrobial or anti-inflammatory properties.

      Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

  • Mechanism of Action

    • The specific mechanism of action for this compound is not well-documented. it likely interacts with cellular targets (e.g., enzymes, receptors) due to its structural features.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Structural and Functional Group Variations

    The following table summarizes key analogs of ethyl 4-bromo-2-fluoro-6-methoxybenzoate, highlighting structural differences and properties:

    Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Similarity Score Key Properties/Applications References
    This compound 4-Br, 2-F, 6-OCH₃, ethyl ester C₁₀H₁₀BrFO₃ 285.09 1.00 (Reference) Intermediate for metal-catalyzed reactions; 95% purity (commercial)
    4-Bromo-2-fluoro-6-hydroxybenzaldehyde 4-Br, 2-F, 6-OH, aldehyde group C₇H₄BrFO₂ 219.01 0.94 Higher polarity due to -OH; used in Schiff base synthesis
    4-Bromo-2-fluoro-6-methoxybenzoic acid 4-Br, 2-F, 6-OCH₃, carboxylic acid C₈H₆BrFO₃ 257.04 0.90 Acidic (pKa ~2.5); precursor for ester derivatives
    Mthis compound Methyl ester instead of ethyl C₉H₈BrFO₃ 271.06 0.88 Higher reactivity in nucleophilic substitutions; 97% purity
    Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate Additional Br at 3-position, -OH at 6 C₁₁H₁₂Br₂O₄ 368.02 N/A Higher toxicity; potential use in polymer chemistry
    Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate Extended chain with formyl and enoate C₁₄H₁₅BrO₅ 343.17 N/A Conjugated system for UV activity; used in photodynamic studies

    Key Comparative Analyses

    Reactivity and Stability
    • Ethyl vs. Methyl Ester : The ethyl ester exhibits greater steric hindrance compared to the methyl analog, slowing nucleophilic acyl substitution reactions. However, the methyl ester (C₉H₈BrFO₃) is more reactive due to the smaller alkyl group, making it preferable in Suzuki-Miyaura couplings .
    • Fluorine vs. Hydroxyl Groups : Replacing the 2-fluoro group with a hydroxyl (as in 4-bromo-2-fluoro-6-hydroxybenzaldehyde) increases hydrogen bonding capacity, enhancing solubility in polar solvents but reducing metabolic stability .
    Physicochemical Properties
    • Polarity : The carboxylic acid derivative (C₈H₆BrFO₃) has the highest polarity due to its -COOH group, leading to lower lipid solubility compared to esters .
    • Thermal Stability : Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate (C₁₁H₁₂Br₂O₄) decomposes at lower temperatures (~120°C) due to labile bromine substituents .

    Research Findings and Commercial Relevance

    • Supplier Data : this compound is available at 95% purity (AK Scientific), while its methyl analog is offered at 97% (CymitQuimica), reflecting demand in high-precision syntheses .

    Biological Activity

    Ethyl 4-bromo-2-fluoro-6-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    This compound has a molecular formula of C9H8BrFO3C_9H_8BrFO_3 and a molecular weight of approximately 287.1 g/mol. The presence of halogen atoms (bromine and fluorine) in its structure enhances its biological activity by improving binding affinity to various biological targets such as enzymes and receptors.

    Antimicrobial Properties

    Research indicates that this compound exhibits significant antimicrobial activity. The halogen substituents are believed to enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival. Preliminary studies suggest that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

    Anticancer Properties

    The compound has also been investigated for its potential anticancer effects. Studies have shown that this compound can modulate key biochemical pathways involved in cancer cell proliferation and survival. The mechanism of action may involve the inhibition of specific enzymes or receptors that play critical roles in tumor growth.

    The biological activity of this compound is largely attributed to its ability to interact with various cellular targets:

    • Enzyme Inhibition : The compound may inhibit enzymes involved in crucial metabolic pathways, leading to reduced viability of pathogenic organisms or cancer cells.
    • Receptor Modulation : It may also bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

    Case Studies

    • Antiviral Activity : In a study examining halogenated derivatives, this compound demonstrated antiviral properties against several viruses, including hepatitis E and Chikungunya virus. The effectiveness was measured by determining the EC90 values, indicating the concentration required for 90% inhibition of viral replication .
    • Cytotoxicity Profiling : A cytotoxicity study revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

    Data Table: Biological Activity Summary

    Activity Effect Reference
    AntimicrobialInhibits growth of various bacteria and fungi,
    AnticancerModulates pathways involved in tumor growth,
    AntiviralEffective against hepatitis E and Chikungunya
    CytotoxicitySelective toxicity towards cancer cells

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